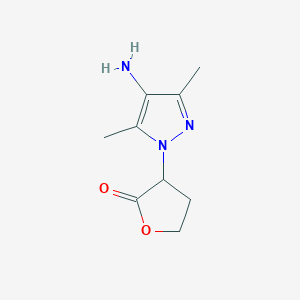
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features a pyrazole ring fused with an oxolanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxolanone precursor. One common method involves the methylation of pyrazole followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and solvents .
化学反応の分析
Types of Reactions
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action for 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .
類似化合物との比較
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the oxolanone moiety.
4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but without the oxolanone ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one: Similar but lacks the amino group
Uniqueness
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is unique due to the combination of the pyrazole and oxolanone rings, along with the presence of an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
生物活性
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 1152700-53-2
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cellular processes.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapy .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites on target enzymes, the compound prevents substrate access and subsequent enzymatic reactions.
- Cell Cycle Arrest : Research has indicated that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to oxidative stress and cellular damage in pathogens .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of this compound on human breast cancer cells. The results showed significant inhibition of cell growth at concentrations as low as 10 µM, with increased apoptosis observed through flow cytometry analysis .
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting strong antibacterial activity that could be leveraged in developing new antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 1152700-53-2 |
| Anticancer IC50 | ~10 µM |
| Antibacterial MIC | 25 µg/mL |
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
3-(4-amino-3,5-dimethylpyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-5-8(10)6(2)12(11-5)7-3-4-14-9(7)13/h7H,3-4,10H2,1-2H3 |
InChIキー |
OVDIVALFKNDPCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2CCOC2=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















